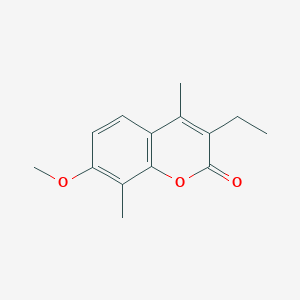

3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-5-10-8(2)11-6-7-12(16-4)9(3)13(11)17-14(10)15/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKASKHWGVOLPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350648 | |

| Record name | 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6095-94-9 | |

| Record name | 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Analysis and Quantum Chemical Computations for 3 Ethyl 7 Methoxy 4,8 Dimethylchromen 2 One

Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of novel chromen-2-one derivatives is confirmed through a combination of modern spectroscopic methods. Each technique provides unique information that, when combined, allows for unambiguous structural assignment. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. For 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one (C₁₄H₁₆O₃), the expected exact mass can be calculated and compared with the experimental value. Fragment analysis, often through techniques like MS/MS, reveals the connectivity of the molecule by showing how it breaks apart. Common fragmentation patterns in coumarins include the loss of carbon monoxide (CO) from the lactone ring, as well as cleavages related to the substituents on the benzopyrone core.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For the title compound, the spectrum would exhibit key vibrational bands confirming its structure. The most prominent peak is typically the C=O stretching vibration of the α,β-unsaturated lactone ring. Other significant absorptions correspond to the C-O stretching of the methoxy (B1213986) group, C=C stretching of the aromatic ring, and C-H stretching from the alkyl (ethyl and methyl) groups. uotechnology.edu.iqchemmethod.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactone Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic C=C | Stretching | 1600 - 1625 |

| Methoxy (Ar-O-CH₃) | C-O Stretching | 1060 - 1150 |

| Aliphatic C-H | Stretching | 2900 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for elucidating complex structures. nih.govresearchgate.net

COSY experiments establish proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the ethyl group (-CH₂-CH₃) and any coupling between adjacent protons on the aromatic ring.

HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl and ethyl protons to the carbons of the coumarin (B35378) core, confirming their positions at C-8, C-4, and C-3, respectively. dtu.dk

Conformational Analysis and Stereochemical Considerations in Chromen-2-one Frameworks

For this compound, the primary focus of conformational analysis is the orientation of the ethyl group at the C-3 position. Rotation around the C3-C(ethyl) single bond can lead to different conformers. Steric hindrance between the ethyl group and the methyl group at the C-4 position can influence the preferred rotational angle, favoring a conformation that minimizes non-bonded repulsive interactions. acs.orgnobelprize.org Similarly, the orientation of the methoxy group at C-7 is considered, although its rotational barrier is generally low. The planarity of the core structure is a key feature, but minor deviations can occur depending on the steric bulk of the substituents. acs.org

Quantum Chemical Computations and Electronic Structure Analysis of Chromen-2-one Systems

Quantum chemical computations have become a powerful tool for understanding the electronic structure, reactivity, and properties of molecules, complementing experimental data. researchgate.netuotechnology.edu.iq

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to coumarin derivatives to calculate optimized molecular geometries, electronic energies, and other ground-state properties. thenucleuspak.org.pkbohrium.com Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can predict key geometrical parameters. researchgate.net These calculations provide optimized bond lengths and bond angles, which are expected to be in close agreement with experimental data from techniques like X-ray crystallography. thenucleuspak.org.pkresearchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

| Parameter | Information Provided |

|---|---|

| Optimized Geometry | Predicted bond lengths and bond angles in the lowest energy state. thenucleuspak.org.pk |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netpnrjournal.com The MEP map is color-coded to indicate different potential values. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are prone to attack by electrophiles. In coumarin systems, the carbonyl oxygen of the lactone ring is consistently a region of high negative potential. iphy.ac.cn

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles.

Green/Yellow Regions: Represent areas of near-zero or intermediate potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen at C-2. The aromatic ring and its substituents would modulate the electron distribution across the molecule, influencing the precise locations and intensities of positive and negative potentials, thereby providing a roadmap for its chemical reactivity. thenucleuspak.org.pkmdpi.com

Computational and Theoretical Investigations of 3 Ethyl 7 Methoxy 4,8 Dimethylchromen 2 One and Its Analogs

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and understand the three-dimensional interactions between a ligand, such as a chromen-2-one derivative, and its biological target, typically a protein or nucleic acid. mdpi.com These methods are crucial for elucidating binding modes, identifying key interacting residues, and assessing the stability of the resulting ligand-target complex.

MD simulations, in particular, provide a dynamic view of molecular interactions over time by solving Newton's equations of motion for all atoms in the system. nih.gov This allows researchers to observe conformational changes in both the ligand and the target protein upon binding, which is critical since biological macromolecules are inherently flexible. mdpi.comnih.gov For coumarin (B35378) derivatives, MD simulations have been employed to explore their interactions with various targets. For instance, simulations can be used to generate multiple conformations of a target protein, which are then used for ensemble docking to better account for receptor flexibility. nih.gov

A notable application involves the use of Gaussian accelerated Molecular Dynamics (GaMD) simulations to study the binding of coumarin derivatives to RNA G bulges. nih.gov These simulations successfully unveiled a minor groove binding mode, highlighting a key interaction between the coumarin moiety and the guanine (B1146940) bulge. nih.gov Similarly, MD simulations have been used to investigate the binding modes of coumarin derivatives in the active sites of enzymes like sirtuins and Dengue virus proteins, providing insights that can guide the design of selective inhibitors. mdpi.comresearchgate.net The stability of the ligand-protein complex is often assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) over the simulation period. mdpi.com

In Silico Prediction of Biological Activity Profiles and Mechanistic Hypotheses

In silico prediction methods utilize computational algorithms and statistical models to forecast the biological activities of chemical compounds. These approaches are instrumental in the early stages of drug discovery for prioritizing candidates for synthesis and experimental testing. For chromen-2-one derivatives, a variety of computational tools are used to predict their potential therapeutic effects and formulate mechanistic hypotheses.

Software programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule to predict its likely biological activities based on a vast database of known substance-activity relationships. nih.gov For coumarin-4-acetic acids, the PASS program has been used to successfully correlate predicted anti-inflammatory and analgesic activities with results from experimental assays. nih.gov Other web-based tools, such as SwissTargetPrediction, predict potential protein targets for a small molecule by comparing it to a library of known active ligands. researchgate.net

These predictive models can generate a wide range of potential activities. For example, studies on related heterocyclic compounds have used these tools to predict activities such as phosphatase inhibition, anti-inflammatory effects, and antifungal properties. researchgate.net By integrating data from compound-target networks and information on virus-host protein interactions, computational models have been built to identify natural products with potential antiviral activity. nih.gov These predictions help researchers to form mechanistic hypotheses; for example, if a coumarin derivative is consistently predicted to interact with kinases involved in a specific signaling pathway, it provides a rationale for investigating its effects on that pathway experimentally. mdpi.com

Table 1: Example of Predicted Biological Activities for a Hypothetical Chromen-2-one Analog

| Predicted Activity Category | Specific Predicted Target/Action | Confidence Score (Pa) |

|---|---|---|

| Enzyme Inhibition | Phosphatase Inhibitor | 0.850 |

| Kinase Inhibitor | 0.795 | |

| Carbonic Anhydrase Inhibitor | 0.750 | |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibitor | 0.810 |

| Antimicrobial | Antifungal | 0.780 |

| Antibacterial | 0.690 | |

| Neurological | Monoamine Oxidase (MAO) Inhibitor | 0.830 |

Note: This table is illustrative, based on the types of predictions made for coumarin and related compounds in computational studies. Pa (Probability to be Active) is a value generated by predictive software like PASS.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of unsynthesized analogs and guide the design of more effective compounds. tbzmed.ac.irnih.gov

For chromen-2-one derivatives, numerous QSAR studies have been conducted to model a wide range of biological activities, including anticancer, antioxidant, antifungal, and cytotoxic effects. tbzmed.ac.irnih.govmdpi.comresearchgate.net The process involves several steps:

Data Set Compilation: A set of coumarin analogs with experimentally measured biological activities is collected. tbzmed.ac.ir

Descriptor Calculation: Molecular structures are optimized, often using quantum mechanical methods, and a large number of molecular descriptors (e.g., electronic, steric, lipophilic, topological) are calculated. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) combined with feature selection algorithms like the Genetic Algorithm (GA), are used to build a model that relates a small subset of the most relevant descriptors to the observed activity. tbzmed.ac.irresearchgate.net

Validation: The model's robustness and predictive power are rigorously tested through internal (e.g., cross-validation) and external validation procedures. nih.gov

Successful QSAR models for coumarin derivatives have achieved high correlation coefficients (r²) and predictive validation scores (q²), confirming their reliability. tbzmed.ac.irmdpi.com These studies have identified several descriptors as being critical for specific activities. For example, in modeling antioxidant activity, descriptors related to molecular complexity, hydrogen bond donation, and lipophilicity were found to be important. nih.gov For cytotoxic activity against cancer cell lines, electronic properties such as HOMO energy and absolute hardness showed significant correlation. nih.gov

Table 2: Summary of Selected QSAR Models for Chromen-2-one Derivatives

| Biological Activity | Statistical Method | Key Descriptors Identified | Model Performance (r²) | Reference |

|---|---|---|---|---|

| Anticancer (HepG2 cells) | Genetic Algorithm - MLR | Topological and constitutional descriptors | 0.692 | tbzmed.ac.ir |

| Cytotoxicity (HSC-2 cells) | Semiempirical Molecular Orbital | HOMO energy, ionization potential, absolute hardness | 0.756 - 0.802 | nih.gov |

| Antioxidant (DPPH assay) | Genetic Function Algorithm | Hydrogen-bond donor count, molecular weight | 0.879 | researchgate.net |

| Antioxidant (FRAP assay) | Multiple Linear Regression | Complexity, H-bond donor count, lipophilicity | 0.924 | nih.gov |

Computational Assessment of Molecular Descriptors for Bioactivity Prediction and Drug-Likeness

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. springernature.com Their computational assessment is fundamental not only for QSAR modeling but also for predicting bioactivity and evaluating a compound's "drug-likeness"—a qualitative concept used to estimate its potential for development into an oral drug. rsc.orgnih.gov This assessment specifically excludes clinical ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

A wide variety of descriptors can be calculated, falling into several categories:

Constitutional Descriptors: These include basic properties like molecular weight, atom counts, and ring counts. researchgate.net

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule, such as the Balban index and connective eccentric index. mdpi.com

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential maps. nih.goveurjchem.comresearchgate.net These descriptors are crucial for understanding a molecule's reactivity.

Physicochemical Descriptors: Properties like lipophilicity (log P) and molar refractivity are key to predicting how a molecule will behave in a biological environment. nih.gov

For chromen-2-one derivatives, these descriptors are used to build predictive models and to assess drug-likeness. nih.govresearchgate.net A widely used framework for evaluating drug-likeness is Lipinski's Rule of Five, which sets criteria for molecular weight, log P, and the number of hydrogen bond donors and acceptors. rsc.org Computational tools like SwissADME can rapidly calculate these properties for compounds like 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one, providing an early indication of their suitability as potential drug candidates. nih.govresearchgate.net Studies have shown that many coumarin-based compounds successfully adhere to Lipinski's rules, suggesting favorable physicochemical profiles for drug development. researchgate.net

Table 3: Key Molecular Descriptors and Their Relevance in Bioactivity and Drug-Likeness Assessment

| Descriptor Category | Example Descriptor | Relevance |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Drug-likeness (Lipinski's Rule); influences transport properties. researchgate.net |

| Physicochemical | Log P (Lipophilicity) | Crucial for membrane permeability and binding to hydrophobic pockets; key in drug-likeness rules. nih.gov |

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity, electron-donating/accepting ability, and bioactivity. nih.gov |

| Topological | Randic Index | Encodes molecular branching and complexity, often correlated with various biological activities. researchgate.net |

| Hydrogen Bonding | H-Bond Donors/Acceptors | Essential for molecular recognition at target sites and a core component of drug-likeness evaluation. researchgate.net |

Mechanistic Exploration of Biological Activities of Chromen 2 One Derivatives Excluding Human Clinical Data

Antimicrobial Activity and Mechanistic Pathways (In Vitro/In Silico)

This section would have detailed the antimicrobial properties of 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one based on laboratory and computational studies.

Antibacterial Efficacy and Proposed Inhibition Mechanisms (e.g., against Mycobacterium tuberculosis, efflux pumps)

Information regarding the compound's effectiveness against various bacterial strains, including specific pathogens like Mycobacterium tuberculosis, would have been presented here. Any known mechanisms of action, such as the inhibition of bacterial efflux pumps, would have been discussed in detail. A data table summarizing Minimum Inhibitory Concentrations (MICs) against different bacteria would have been included.

Antifungal Properties and Cellular Targets

This subsection would have focused on the compound's activity against fungal species. Details of its cellular targets within fungal organisms and data from antifungal susceptibility testing would have been presented.

Antiviral Mechanisms (e.g., Replication Inhibition)

The potential antiviral effects of the compound, with a focus on mechanisms such as the inhibition of viral replication, would have been explored in this part of the article.

Antineoplastic and Antiproliferative Effects (In Vitro/In Silico)

This section would have been dedicated to the anticancer and antiproliferative properties of this compound as observed in preclinical research.

Cell Line-Specific Cytotoxicity and Growth Inhibition in Preclinical Models

Here, data on the compound's ability to kill cancer cells (cytotoxicity) and inhibit their growth would have been presented for various human cancer cell lines. An interactive data table would have summarized the half-maximal inhibitory concentration (IC50) values.

Molecular Mechanisms of Apoptosis Induction (In Vitro Models)

This final subsection would have delved into the molecular pathways through which the compound might induce programmed cell death (apoptosis) in cancer cells, based on in vitro experimental evidence.

No Publicly Available Data on the Biological Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the mechanistic exploration of the biological activities of the chemical compound this compound. Extensive queries aimed at elucidating its potential roles in anti-angiogenic, anti-metastatic, and various enzymatic inhibition pathways have yielded no direct research findings for this specific molecule.

The initial investigation sought to uncover in vitro data on the anti-angiogenic and anti-metastatic mechanisms of this compound. However, no studies detailing its effects on processes such as endothelial cell proliferation, tube formation, or cell migration and invasion were found.

Further searches were conducted to determine if this compound plays a role in the inhibition of key enzymes involved in cancer pathways, such as aromatase, telomerase, and Cyclin-Dependent Kinase 1 (CDK1). These inquiries also returned no results, indicating a lack of research in this area for this particular chromen-2-one derivative.

The investigation was broadened to include a range of other enzymatic inhibition studies. Searches for the effects of this compound on Monoamine Oxidase (MAO), including its isoform selectivity for MAO-A and MAO-B, yielded no relevant information. Similarly, no data could be found on its potential inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes critical in neurobiology.

Finally, inquiries into the compound's ability to inhibit DNA polymerase, other kinases, or Sortase A also proved fruitless.

Antioxidant Mechanisms and Radical Scavenging Activities (In Vitro)

Chromen-2-one (coumarin) derivatives have demonstrated significant antioxidant properties through various in vitro assays. Their primary mechanisms involve scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Many natural and synthetic coumarins have the ability to scavenge free radicals such as hydroxyl radicals, superoxide (B77818) radicals, and hypochlorous acid, and can inhibit lipid peroxidation. japer.in The antioxidant capacity is heavily influenced by the different substituents on the coumarin (B35378) nucleus. japer.in

The radical scavenging ability of coumarins is often evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. Studies on various 3-carboxycoumarin and 4-hydroxycoumarin (B602359) derivatives show that they can effectively reduce the DPPH radical. nih.govnih.gov This activity is often attributed to their ability to donate a hydrogen atom. mdpi.com For instance, certain 3-carboxycoumarin derivatives, such as 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one and ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate, have shown potent radical-scavenging activity. nih.gov The presence of hydroxyl groups on the coumarin ring structure is strongly correlated with the observed DPPH radical scavenging effects. nih.gov

Besides DPPH, coumarins are effective against other radicals. In vitro assays have confirmed their ability to scavenge superoxide and nitric oxide free radicals. japer.injaper.in Some coumarin compounds have shown potent superoxide scavenging activity, attributed to the presence of electron-donating substituent groups like –OH, -CH3, and -Cl, which donate electrons to the superoxide radical. japer.in Similarly, these compounds can inhibit nitric oxide radicals. mdpi.com The evaluation of 4-hydroxycoumarin derivatives has also highlighted their capacity for scavenging hydroxyl radicals and inhibiting lipid peroxidation. nih.govresearchgate.net The structure-activity relationship suggests that the 4-hydroxy group is highly potent in reducing chain reaction processes, while the C-3 scaffold is a good hydroxyl radical scavenger. nih.gov

Table 1: In Vitro Antioxidant and Radical Scavenging Activities of Selected Chromen-2-one Derivatives

| Compound/Derivative | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Various Coumarin Derivatives | DPPH, Superoxide, Nitric Oxide Scavenging | Compounds with electron-donating groups (-OH, -CH3, -Cl) showed potent free radical scavenging activity, in some cases stronger than the standard ascorbic acid. | japer.in |

| 3-Carboxycoumarin Derivatives | DPPH Radical Scavenging Activity | The presence of hydroxyl groups on the ring structure correlated with the observed DPPH radical scavenging activity. | nih.gov |

| 4-Hydroxycoumarin Derivatives | DPPH, Hydroxyl Radical, Lipid Peroxide Scavenging | Showed significant radical scavenging and inhibition of lipid peroxidation. The 4-hydroxy group was identified as a key feature for activity. | nih.gov |

| Coumarin-tethered 1,3,4-oxadiazole (B1194373) Analogues | DPPH and Hydroxyl Radical Scavenging | Certain analogues demonstrated more potent DPPH-scavenging activity than the standard ascorbic acid. | nih.gov |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (In Vitro Models)

The anti-inflammatory properties of chromen-2-one derivatives are well-documented in a variety of in vitro models. These compounds exert their effects by inhibiting the production of key pro-inflammatory mediators and modulating critical signaling pathways involved in the inflammatory response.

A common mechanism observed is the suppression of pro-inflammatory mediators in macrophage cell lines (like RAW264.7) stimulated with lipopolysaccharide (LPS). Coumarin itself has been shown to significantly decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it reduces the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov Other coumarin derivatives, such as daphnetin (B354214) and esculin (B1671248), also strongly depress these pro-inflammatory mediators in a dose-dependent manner. semanticscholar.org

The modulation of intracellular signaling pathways is central to the anti-inflammatory action of coumarins. Many derivatives have been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes. tandfonline.com By preventing NF-κB activation, these compounds can downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively. semanticscholar.orgtandfonline.com Additionally, coumarins can modulate the mitogen-activated protein kinase (MAPK) pathway, which is another crucial signaling cascade in inflammation. semanticscholar.org For example, esculin was found to significantly inhibit the LPS-induced activation of the MAPK pathway in peritoneal macrophages. semanticscholar.org The combined effect on these pathways leads to a broad suppression of the inflammatory response. mdpi.com

Table 2: Modulation of Inflammatory Pathways by Selected Chromen-2-one Derivatives (In Vitro)

| Compound/Derivative | Cell Model | Pathway/Mediator Modulated | Key Findings | Reference(s) |

|---|---|---|---|---|

| Coumarin | RAW264.7 Macrophages | NO, PGE2, IL-6, IL-1β, TNF-α | Significantly decreased the production of pro-inflammatory mediators and cytokines. | nih.gov |

| Daphnetin | BV2 Microglia | iNOS, COX-2, IL-1β, TNF-α, IKK/κB, MAPKs, PI3K/Akt | Inhibited microglial activation and pro-inflammatory responses by modulating multiple intracellular pathways. | semanticscholar.org |

| Esculin | Peritoneal Macrophages | TNF-α, IL-6, MAPK Pathway | Reduced pro-inflammatory cytokine levels and inhibited LPS-induced activation of the MAPK pathway. | semanticscholar.org |

| Umbelliferone Derivatives | Macrophages | NF-κB, TNF-α, IL-1β, iNOS, IFN-γ, IL-6 | Alleviated the expression of inflammatory markers through the NF-κB pathway. | tandfonline.com |

Neurobiological Activity Mechanisms (In Vitro/In Silico, e.g., Neuroprotection, Receptor Modulation, excluding human CNS effects)

Chromen-2-one derivatives exhibit a wide spectrum of activities on the central nervous system (CNS) in non-human models, largely due to their lipophilicity which allows them to penetrate the blood-brain barrier. nih.gov Their neuroprotective mechanisms are multifaceted, involving enzyme inhibition, receptor modulation, and activation of neuroprotective signaling pathways. nih.gov

Several coumarin derivatives have been identified as potent inhibitors of key enzymes implicated in neurodegeneration, such as cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netmdpi.com For instance, a series of furo[3,2-c]coumarins were found to be low-micromolar AChE inhibitors, with some also showing highly selective, submicromolar inhibition of MAO-B. mdpi.com The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease.

Receptor modulation is another significant aspect of the neurobiological activity of coumarins. Derivatives have been shown to interact with various G protein-coupled receptors (GPCRs) and serotonin (B10506) receptors. nih.govmdpi.com A study on twenty-five different coumarin derivatives revealed that they could act as either potent activators or inhibitors of GPCRs, with some compounds showing activity in the nanomolar range. nih.govdoktornarabote.ru Certain coumarin-based compounds have also been investigated for their effects on neuroinflammation via the GPR55 receptor. nih.gov

Furthermore, specific coumarin-chalcone derivatives have demonstrated neuroprotective effects in cellular models of Alzheimer's disease by activating the cAMP-response-element (CRE) binding protein (CREB) signaling pathway. nih.govresearchgate.net One such derivative, LM-021, was shown to upregulate CREB phosphorylation and its downstream targets, brain-derived neurotrophic factor (BDNF) and BCL2, leading to anti-aggregative, antioxidative, and neuroprotective effects in cells expressing amyloid-beta and tau proteins. nih.gov Other derivatives have been shown to directly interact with and activate the BDNF receptor, TRKB, promoting neuronal survival. mdpi.com

Table 3: In Vitro Neurobiological Activities of Selected Chromen-2-one Derivatives

| Compound/Derivative | Target/Model | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Furo[3,2-c]coumarins | AChE, BChE, MAO-A, MAO-B | Enzyme Inhibition | Acted as low-micromolar AChE inhibitors; one derivative showed submicromolar, selective MAO-B inhibition. | mdpi.com |

| Various 7,8-dihydroxy- and 7-hydroxycoumarins | G protein-coupled receptors (GPCRs) | Receptor Activation/Inhibition | Derivatives showed remarkable GPCR activation or inhibitory potency with EC50/IC50 values in the nanomolar range. | nih.govdoktornarabote.ru |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) | Aβ and Tau Cell Models | CREB-BDNF Pathway Activation | Increased CREB-mediated gene expression, reduced protein aggregation, and provided neuroprotection. | nih.govresearchgate.net |

| Osthole (B1677514), Imperatorin (B1671801) | GABA-A Receptor | Receptor Modulation | Enhanced GABA-induced chloride currents, suggesting a potential mechanism for anticonvulsant activity. | nih.gov |

Other Biological Activity Research (e.g., Antidiabetic, Antifeedant, Vasorelaxant, Anticonvulsant)

Beyond the activities previously discussed, the chromen-2-one scaffold is the basis for derivatives with a diverse range of other biological effects, including antidiabetic, antifeedant, vasorelaxant, and anticonvulsant properties.

Antidiabetic Activity: In vitro studies have identified several chromen-2-one derivatives as potential antidiabetic agents. Their mechanisms often involve the inhibition of key enzymes in glucose metabolism. For example, newly synthesized 6-sulfonamide-2H-chromene derivatives exhibited significant inhibitory activity against α-amylase and α-glucosidase, with some compounds showing higher potency than the standard drug, Acarbose. rsc.org Other research has focused on coumarins as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for type 2 diabetes. researchgate.netpnrjournal.com

Antifeedant Activity: Several coumarins have been investigated for their insect antifeedant and termiticidal activities. In studies against the Formosan subterranean termite, Coptotermes formosanus, various natural and synthetic coumarins demonstrated significant effects. nih.gov Scopoletin, for instance, showed strong termiticidal activity. researchgate.net A study of 23 different 6-alkoxycoumarin derivatives found that nearly all showed antifeedant activity, with some derivatives like 6-ethoxycoumarin and 6-isopropoxycoumarin exhibiting the highest potency. nih.gov Natural coumarin has also shown toxicity to the agricultural pest Spodoptera litura by inhibiting its detoxification enzymes. mdpi.com

Vasorelaxant Activity: Certain coumarin derivatives have been shown to induce vasorelaxation in isolated artery preparations. A series of substituted 8,8-dimethyl-8H-pyrano[2,3-f]chromen-2-ones, synthesized from scopoletin, showed significant vasorelaxation in rat mesenteric arteries, with some derivatives being much more potent than the parent molecule. researchgate.netresearchgate.net Mechanistic studies suggest that these effects can be endothelium-independent and may involve the opening of Ca2+-activated K+ (BKca) channels. researchgate.net Other pyran and chromene-based compounds have also been explored for their vasodilatory properties. nih.gov

Anticonvulsant Activity: The potential of coumarins as anticonvulsant agents has been explored in various animal and in vitro models. nih.govnih.gov The molecular mechanism for some derivatives is thought to be related to their interaction with the GABA-A receptor, where they can enhance GABA-induced chloride currents. nih.gov Compounds like osthole and imperatorin have demonstrated this effect. nih.gov The anticonvulsant activity is highly dependent on the substitution pattern on the coumarin ring. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Ethyl 7 Methoxy 4,8 Dimethylchromen 2 One and Its Derivatives

Impact of Substituent Position and Nature on Biological Potency

The diverse pharmacological effects of coumarins, including anticancer, anti-inflammatory, and antimicrobial activities, are highly dependent on the functional groups attached to the benzopyrone nucleus. frontiersin.orgnih.govatlantis-press.comresearchgate.netnih.gov The specific arrangement of substituents on 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one dictates its physicochemical properties and, consequently, its biological function.

The C-3 position of the chromen-2-one ring is a critical site for chemical modification that significantly impacts biological activity. The introduction of various substituents at this position can alter the molecule's interaction with target enzymes or receptors.

The ethyl group at the C-3 position, as seen in the subject compound, contributes to the molecule's lipophilicity. In SAR studies of 7,8-dihydroxy-4-methylcoumarins, it was observed that increasing the length of the alkyl chain at the C-3 position enhanced cytotoxic activity against several cancer cell lines. tandfonline.com This effect is often attributed to improved cell membrane penetration due to increased lipophilicity. tandfonline.com For instance, a derivative with an n-decyl chain at C-3 was found to be the most potent in its series. tandfonline.com Conversely, introducing an ester moiety at C-3 was less effective at increasing cytotoxicity compared to an alkyl chain. tandfonline.com

Other studies have shown that different substituents at the C-3 position can confer a wide range of activities. For example, coumarin-3-carboxamides have been investigated for their anticancer and antibacterial properties. researchgate.netnih.gov The presence of a carboxylic acid group at C-3 was found to be important for antibacterial activity, while conversion to carboxamides with specific fluoro-substituted benzamide (B126) moieties resulted in potent anticancer activity against HepG2 and HeLa cell lines. nih.gov Ethyl coumarin-3-carboxylate, a related structure, serves as a key intermediate in the synthesis of numerous biologically active compounds, including N-substituted coumarin-3-carboxamides with antimicrobial properties and chalcone (B49325) analogs. selleckchem.comacgpubs.org This highlights the versatility of the C-3 position in generating diverse pharmacological profiles.

| Compound Series | C-3 Substituent | Observed Biological Activity | Reference |

| 7,8-dihydroxy-4-methylcoumarins | Alkyl chains (e.g., ethyl, n-decyl) | Increased anticancer cytotoxicity with longer chains | tandfonline.com |

| 7,8-dihydroxy-4-methylcoumarins | Ester moiety | Less effective at increasing cytotoxicity than alkyl chains | tandfonline.com |

| Coumarin (B35378) derivatives | Carboxylic acid | Necessary for moderate antibacterial activity | nih.gov |

| Coumarin derivatives | Fluoro-benzamides | Potent anticancer activity (HeLa, HepG2) | nih.gov |

The C-7 position is one of the most frequently substituted positions in the coumarin scaffold, and modifications here are known to be crucial for various biological activities. The presence of a methoxy (B1213986) group (-OCH3), an electron-donating group, can significantly influence the electronic properties and bioavailability of the molecule.

In many coumarin derivatives, a hydroxyl or methoxy group at C-7 is a key feature for antioxidant and anti-inflammatory activity. nih.govconnectjournals.com For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to inhibit inflammation in LPS-activated macrophages. nih.gov The methoxy group can participate in hydrogen bonding and other interactions within receptor binding sites. Studies on 7-methoxycoumarin (B196161) have demonstrated its potential hepatoprotective effects against toxicity. researchgate.net

The nature of the substituent at C-7 can also dictate the type of activity. In a study on antifungal coumarins, a clear relationship was observed between the size of the group introduced at the 7-hydroxy position and fungicidal activity, whereas similar substitutions at the 6-hydroxy position resulted in inactive compounds. mdpi.com Furthermore, the synthesis of coumarin-pyrazoline hybrids from 8-acetyl-7-methoxycoumarin (B1282994) has yielded compounds with potent anticancer activity in the nanomolar range against liver cancer cells (HepG2). univ-smb.fr This underscores the importance of the 7-methoxy group as a foundation for building more complex and highly active molecules.

| Compound | C-7 Substituent | Observed Biological Activity | Reference |

| 4-Hydroxy-7-methoxycoumarin | Methoxy | Anti-inflammatory | nih.gov |

| 7-Methoxycoumarin | Methoxy | Hepatoprotective | researchgate.net |

| 8-Acetyl-7-methoxycoumarin derivatives | Methoxy | Precursor for potent anticancer agents | univ-smb.fr |

| 7-Hydroxycoumarin derivatives | Alkoxy groups (variable size) | Antifungal activity dependent on group size | mdpi.com |

Substitutions at other positions of the chromen-2-one ring, such as C-4 and C-8, also play a vital role in defining the molecule's biological activity and metabolic stability.

The methyl group at the C-4 position is a particularly advantageous feature. It is known to prevent the metabolic conversion of coumarins into the mutagenic derivative 3,4-coumarin epoxide by liver cytochrome P450 enzymes. tandfonline.com This enhances the safety profile of 4-methylcoumarin (B1582148) derivatives. Furthermore, the presence of a hydroxyl group at C-4 is a critical feature for the anticoagulant activity of warfarin-type compounds; thus, 4-methylcoumarins are generally assumed to lack this effect. tandfonline.com SAR studies on 4-methylcoumarins have revealed that dihydroxy substitutions (e.g., at C-7 and C-8) are more effective for cytotoxic activity than monohydroxy substitutions. tandfonline.com

Substitutions at the C-8 position have also been explored. For instance, 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one, a naturally occurring coumarin, has been studied for its biological properties. as-proceeding.com The synthesis of coumarin derivatives bearing pyrazoline moieties at the C-8 position of a 7-methoxycoumarin scaffold resulted in compounds with significant anticancer activity. univ-smb.fr The combination of substituents, such as the 7-methoxy and 8-acetyl groups, provides a versatile starting point for creating hybrid molecules with enhanced potency. univ-smb.fr

SAR Derived from Molecular Docking and Binding Affinity Analyses

Molecular docking and binding affinity studies are powerful computational tools used to predict and rationalize the interaction of ligands with biological macromolecules. These in silico methods provide valuable insights into the SAR of chromen-2-one derivatives by identifying key binding modes, crucial intermolecular interactions, and the structural requirements for potent activity. researchgate.net

Docking studies have been widely applied to various coumarin derivatives to elucidate their mechanisms of action. For instance, the binding of coumarin derivatives to human serum albumin (HSA), a key plasma protein, was investigated, revealing that the compounds bind mainly to a hydrophobic pocket, with binding constants on the order of 10^5 M⁻¹. nih.gov Molecular docking of coumarin-based inhibitors against targets like carbonic anhydrase II has shown that potent compounds form specific interactions with key amino acid residues, such as Asn66 and Gln91. sci-hub.st

In the context of anticancer activity, docking studies of coumarin-3-carboxamide derivatives revealed binding to the active site of the CK2 enzyme, suggesting that the benzamide functionality is an important feature for this activity. nih.gov Similarly, for coumarin-based inhibitors of the anti-apoptotic protein Mcl-1, docking simulations supported the observed potent inhibitory activity of 4-trifluoromethyl-6,7-dihydroxycoumarin, highlighting a strong interaction with the protein's binding site. nih.gov These computational analyses consistently show that the affinity of coumarin derivatives is governed by a combination of hydrophobic interactions and hydrogen bonds. nih.gov The specific substituents on the coumarin ring dictate the strength and nature of these interactions, thus explaining the observed SAR. nih.govmdpi.com

SAR in Hybrid and Dimeric Chromen-2-one Systems

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced affinity, better selectivity, or a dual mechanism of action. researchgate.net The coumarin scaffold is a popular building block for creating such hybrid systems due to its versatile biological activities and synthetic accessibility. frontiersin.orgresearchgate.net

Coumarin-chalcone hybrids are a well-studied class of compounds. For example, twelve coumarin-chalcone derivatives were synthesized and evaluated against multiple enzymes, with one derivative showing promising inhibitory activity against acetylcholinesterase, human carbonic anhydrases, and α–glycosidase. frontiersin.orgnih.gov SAR studies on coumarin-chalcone hybrids designed as cholinesterase inhibitors revealed specific structural requirements for activity. nih.gov

Other hybrid systems include coumarin-azole and coumarin-triazolothymidine derivatives, which have been investigated as potential anti-HIV agents. nih.gov SAR analysis of these hybrids indicated that the presence and position of halogen atoms on the coumarin ring, as well as the nature of the linker, significantly influenced inhibitory activity. nih.gov Similarly, coumarin derivatives bearing pyrazoline moieties have been synthesized and shown to possess potent anticancer activity against hepatocellular carcinoma. univ-smb.fr The strategy of creating hybrid molecules allows for the fine-tuning of biological activity by combining the favorable properties of different molecular scaffolds. researchgate.netacs.org

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as living systems are inherently chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because they can interact differently with chiral biological targets like enzymes and receptors. researchgate.net

In the context of coumarin derivatives, the introduction of a chiral center can lead to stereoisomers with distinct biological activities. The stereoselective synthesis of chiral coumarin derivatives is therefore of great importance. researchgate.net An example is the organocatalyzed synthesis of chiral coumarins from 4-hydroxycoumarin (B602359), which yielded enantiopure compounds. Molecular docking studies of these chiral derivatives against vitamin K epoxide reductase (VKOR), a target for anticoagulants, showed that some enantiomers had a greater binding affinity than the drug warfarin. researchgate.net This highlights that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the target's binding site. Although the parent compound this compound is not chiral, the principles of stereochemistry become highly relevant when designing more complex derivatives or considering their potential interactions with chiral biological environments. researchgate.netnih.gov

Potential Non Clinical and Advanced Materials Applications of Chromen 2 One Derivatives

Applications in Optical and Fluorescent Materials

Chromen-2-one derivatives are renowned for their fluorescent properties, making them valuable components in the development of advanced optical materials. Their utility in this domain stems from their rigid, conjugated structures which often lead to high fluorescence quantum yields.

Tunable Dye Lasers: Substituted coumarins are widely recognized as efficient laser dyes, particularly in the blue-green region of the visible spectrum. The photophysical properties of these dyes, including their absorption and emission maxima, fluorescence quantum yield, and photostability, are highly dependent on the nature and position of substituents on the chromen-2-one ring. Electron-donating groups, such as the methoxy (B1213986) group at the 7-position in 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one, are known to enhance fluorescence. The ethyl and methyl groups at positions 3, 4, and 8 can also influence the spectral properties and solubility of the dye in various laser media. The specific substitution pattern of this compound suggests it could function as a laser dye, though experimental data on its laser performance is not readily available.

Fluorescent Probes and Sensors: The fluorescence of many coumarin (B35378) derivatives is sensitive to their local environment, a characteristic that is exploited in the design of fluorescent probes and sensors. Changes in solvent polarity, viscosity, and the presence of specific analytes can induce measurable changes in their fluorescence intensity, lifetime, and emission wavelength. The methoxy group at the 7-position is a common feature in many commercial fluorescent probes. It is plausible that this compound could be developed into a fluorescent sensor for various applications, including the detection of metal ions or biomolecules, by introducing appropriate chelating or recognition moieties to its structure.

Table 1: Potential Optical Properties of this compound based on Analogous Compounds

| Property | Anticipated Characteristic | Rationale |

| Absorption Maximum (λabs) | Likely in the UV-A to near-visible region | Based on the extended π-system of the chromen-2-one core with auxochromic substituents. |

| Emission Maximum (λem) | Expected in the blue-green region of the visible spectrum | The 7-methoxy group is known to cause a bathochromic shift in the emission of coumarins. |

| Fluorescence Quantum Yield (ΦF) | Potentially high | Electron-donating groups at the 7-position generally enhance the quantum yield of coumarins. |

| Solvatochromism | Expected to exhibit positive solvatochromism | The excited state is typically more polar than the ground state in such coumarins, leading to a red-shift in emission with increasing solvent polarity. |

Role in Agrochemicals and Pest Control Agents

Natural and synthetic coumarins have been investigated for their potential use in agriculture as pest control agents. Their modes of action are diverse and can include antifeedant, insecticidal, and growth-inhibitory effects.

Antifeedants: Certain coumarin derivatives have demonstrated antifeedant properties against various insect pests. This bioactivity is attributed to their ability to deter feeding, thereby protecting crops from damage. The substitution pattern on the coumarin ring is critical for this activity. While no specific antifeedant studies on this compound have been reported, its structural similarity to other bioactive coumarins suggests it could be a candidate for such applications.

The evaluation of chromen-2-one derivatives in agrochemical research is an ongoing field. The development of new pest control agents is crucial for sustainable agriculture, and compounds like this compound represent a potential source of novel active ingredients. Further research would be necessary to determine its efficacy and spectrum of activity against agricultural pests.

Use as Analytical Reagents and Sensors

The inherent fluorescence of many chromen-2-one derivatives makes them valuable as analytical reagents. Their ability to change their optical properties in response to specific chemical or physical stimuli is the basis for their use in various analytical techniques.

As discussed in the context of fluorescent probes, the sensitivity of the coumarin fluorophore to its environment can be harnessed for analytical sensing. For instance, the introduction of a specific binding site onto the this compound scaffold could lead to a chemosensor that signals the presence of a target analyte through a change in its fluorescence. These sensors can be designed for high sensitivity and selectivity, making them useful in environmental monitoring, clinical diagnostics, and quality control.

Exploration in Other Industrial or Academic Contexts

The versatile chemical structure of chromen-2-one derivatives has led to their exploration in a variety of other industrial and academic settings.

Dyes: Beyond their use in lasers, fluorescent coumarins are employed as dyes in various applications, including as colorants for plastics, textiles, and in security inks. The color and intensity of these dyes can be tuned by modifying the substituents on the coumarin core. The anticipated fluorescence of this compound in the blue-green region makes it a potential candidate for such applications.

Cosmetics: Coumarin itself and some of its derivatives are used in the cosmetics industry, primarily as fragrance ingredients in perfumes and other scented products. The sweet, pleasant odor of many coumarins makes them desirable for this purpose. While the specific olfactory properties of this compound are not documented, it is a possibility that it could find use in this sector.

Table 2: Summary of Potential Non-Clinical and Advanced Materials Applications

| Application Area | Potential Role of this compound | Key Structural Features |

| Optical and Fluorescent Materials | Tunable dye lasers, Fluorescent probes | 7-methoxy group, extended conjugation |

| Agrochemicals and Pest Control | Antifeedant, Insecticide | Chromen-2-one core |

| Analytical Reagents and Sensors | Fluorescent chemosensors | Environment-sensitive fluorophore |

| Other Industrial Contexts | Dyes, Fragrance in cosmetics | Fluorescent properties, Aromatic structure |

Q & A

Basic Question: What are the common synthetic routes for preparing 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one?

Answer:

The synthesis typically involves constructing the chromen-2-one core from precursors like salicylaldehyde derivatives. A representative route includes:

Core Formation : Condensation of substituted salicylaldehyde (e.g., 7-methoxy-4,8-dimethylsalicylaldehyde) with acetic anhydride or β-keto esters under acidic conditions to form the chromen-2-one scaffold .

Ethyl Group Introduction : Alkylation at the 3-position using ethyl halides or via Claisen-Schmidt condensation with ethyl-substituted ketones.

Purification : Recrystallization or column chromatography to isolate the product.

Key challenges include regioselectivity in alkylation and avoiding side reactions during cyclization. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields .

Basic Question: How is the structural identity of this compound confirmed?

Answer:

Structural characterization relies on spectroscopic and analytical methods:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy at C7, ethyl at C3) through characteristic shifts (e.g., δ 3.87 ppm for OCH, δ 1.2–1.4 ppm for ethyl CH) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm) and aromatic C-O bonds (~1250 cm) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns (e.g., [M+H] at m/z 275.1) .

Advanced Question: How do structural modifications at the 3- and 7-positions influence biological activity?

Answer:

Comparative studies of chromen-2-one analogs reveal:

| Substituent | Position | Impact on Bioactivity | Reference |

|---|---|---|---|

| Ethyl (vs. Benzyl) | C3 | Reduced cytotoxicity but enhanced solubility | |

| Methoxy (vs. Hydroxyl) | C7 | Increased lipophilicity and membrane permeation | |

| Additional methyl (C8) | C8 | Improved metabolic stability in vitro | |

| Methodological approaches include: |

- SAR Studies : Systematic substitution and assay comparisons (e.g., antimicrobial IC values).

- Computational Modeling : Docking simulations to predict binding affinities to target proteins .

Advanced Question: How can contradictory reports on its pharmacological activity (e.g., anti-inflammatory vs. inactivity) be resolved?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or inflammation markers (TNF-α vs. COX-2 inhibition).

- Purity Issues : Impurities from incomplete alkylation (e.g., residual 7-hydroxy analogs) may skew results.

Resolution Strategies :

Standardized Assays : Use validated protocols (e.g., LPS-induced NO production in RAW264.7 cells).

Metabolite Screening : LC-MS to rule out interference from degradation products.

Control Experiments : Compare with structurally defined analogs (e.g., 3-benzyl derivatives) to isolate substituent effects .

Basic Question: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-PDA : Quantifies impurities using reverse-phase columns (C18) and UV detection at λ = 254–280 nm.

- TLC : Pre-screening with silica gel plates (e.g., chloroform:methanol 9:1) to monitor reaction progress.

- Elemental Analysis : Confirms C, H, O composition within ±0.3% theoretical values .

Advanced Question: What strategies optimize yield in large-scale synthesis?

Answer:

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Microwave Assistance : Reduces reaction time (e.g., from 48 h to 6 h) for cyclization steps .

- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation .

Advanced Question: How does stereoelectronic effects of substituents influence reactivity in further functionalization?

Answer:

- Electron-Donating Groups (e.g., -OCH) : Activate the chromen-2-one ring for electrophilic substitution at C5 or C6.

- Steric Hindrance : Bulky groups at C3 (e.g., ethyl vs. methyl) slow nucleophilic additions at the carbonyl.

- Case Study : Methoxy at C7 directs regioselective bromination to C5 due to resonance stabilization .

Basic Question: What are the stability considerations for storage and handling?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the chromen-2-one core.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the lactone ring.

- Temperature : Stable at –20°C for long-term storage; avoid >40°C to prevent dimerization .

Advanced Question: What mechanistic insights explain its reported antioxidant activity?

Answer:

Proposed mechanisms include:

- Radical Scavenging : Methoxy and methyl groups enhance resonance stabilization of phenoxyl radicals.

- Metal Chelation : The carbonyl oxygen binds Fe/Cu, inhibiting Fenton reactions.

Validation Methods : - DPPH/ABTS assays with IC comparisons to Trolox.

- ESR spectroscopy to detect radical adducts .

Advanced Question: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer:

- ADMET Prediction : Tools like SwissADME assess logP (target 2–4), bioavailability, and CYP450 interactions.

- Molecular Dynamics : Simulate binding to serum albumin to predict half-life.

- Case Study : Methylation at C8 reduces metabolic clearance by CYP3A4 in silico models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.